molecular formula C19H15Cl3N2O3 B4927259 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide

4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide

Cat. No. B4927259
M. Wt: 425.7 g/mol
InChI Key: HRSJGGITWWVUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been found to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

Further research is needed to elucidate the molecular mechanisms underlying the anti-cancer activity of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide.
4. Drug design: Further research is needed to optimize the structure of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide and develop more potent and selective BTK inhibitors for the treatment of B-cell malignancies.
Conclusion:
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide is a small molecule inhibitor that targets BTK and has shown promising anti-cancer activity in preclinical studies. Further research is needed to evaluate its safety and efficacy in humans and identify the optimal combination therapy for B-cell malignancies. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity, but also has some limitations, including its limited solubility in aqueous solutions and potential for off-target effects. Future research on 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide should focus on clinical trials, combination therapy, mechanism of action, and drug design.

Advantages and Limitations for Lab Experiments

4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has also been optimized for high yield and purity, making it suitable for further research. However, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the research on 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide, including the following:
1. Clinical trials: 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has not been extensively studied in clinical trials, and further research is needed to evaluate its safety and efficacy in humans.
2. Combination therapy: 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been found to enhance the activity of other anti-cancer agents, and further research is needed to identify the optimal combination therapy for B-cell malignancies.
3.

Synthesis Methods

The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzylamine with 4-chlorobenzoyl chloride to form 4-chloro-N-(3,4-dichlorobenzyl)benzamide. This intermediate is then reacted with 2,6-dioxopiperidine to form the final product, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide. The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been optimized to improve its yield and purity, making it suitable for further research.

Scientific Research Applications

4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been extensively studied for its potential use in the treatment of various B-cell malignancies. In preclinical studies, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been found to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has also been found to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical studies.

properties

IUPAC Name

4-chloro-N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2O3/c20-14-7-5-13(6-8-14)19(27)23(24-17(25)2-1-3-18(24)26)11-12-4-9-15(21)16(22)10-12/h4-10H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSJGGITWWVUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxopiperidin-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.